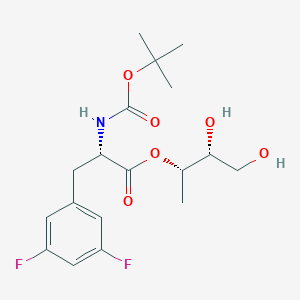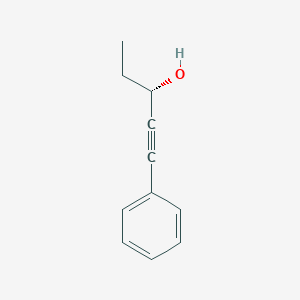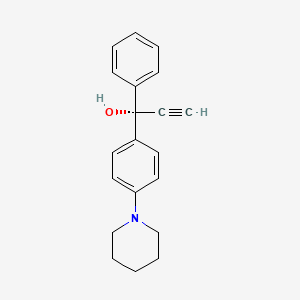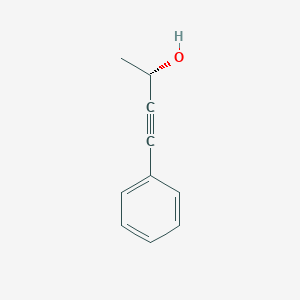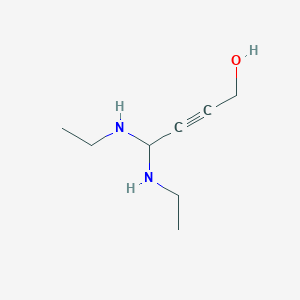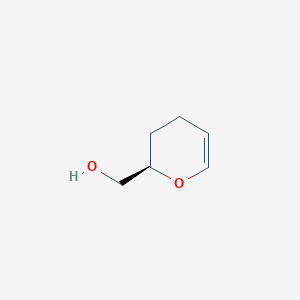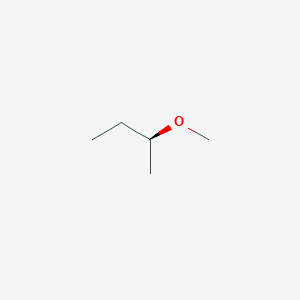
(S)-2-methoxy-butane
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-2-methoxy-butane can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where a secondary alcohol, such as (S)-2-butanol, reacts with a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds as follows:
(S)-2-butanol+methyl iodidesodium hydridethis compound+sodium iodide
Another method involves the acid-catalyzed dehydration of (S)-2-butanol with methanol. This reaction typically requires a strong acid catalyst like sulfuric acid and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-methoxy-butane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions are less common for ethers, but under specific conditions, this compound can be reduced to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or hydrobromic acid for halogenation.
Major Products Formed
Oxidation: (S)-2-butanone or (S)-2-butanal.
Reduction: (S)-2-butanol.
Substitution: (S)-2-chlorobutane or (S)-2-bromobutane.
Applications De Recherche Scientifique
(S)-2-methoxy-butane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ethers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of chiral drugs.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-methoxy-butane in chemical reactions typically involves the cleavage of the ether bond. In biological systems, enzymes such as cytochrome P450 can catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can interact with cellular components. The specific molecular targets and pathways involved depend on the type of reaction and the conditions under which it occurs.
Comparaison Avec Des Composés Similaires
(S)-2-methoxy-butane can be compared with other similar compounds such as:
®-2-methoxy-butane: The enantiomer of this compound, which has different optical activity and potentially different biological activity.
(S)-2-ethoxy-butane: A similar ether with an ethoxy group instead of a methoxy group, which may have different reactivity and applications.
(S)-2-methoxy-propane: A smaller ether with a similar structure but different physical and chemical properties.
The uniqueness of this compound lies in its specific chiral configuration, which can lead to different interactions in chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
IUPAC Name |
(2S)-2-methoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4-5(2)6-3/h5H,4H2,1-3H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNIMHIOIXPIQT-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020612 | |
| Record name | (S)-2-Methoxy-butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66610-39-7 | |
| Record name | (S)-2-Methoxy-butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


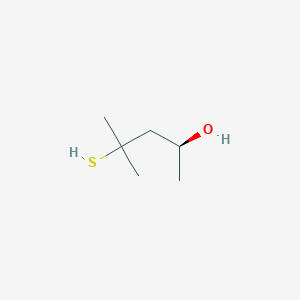
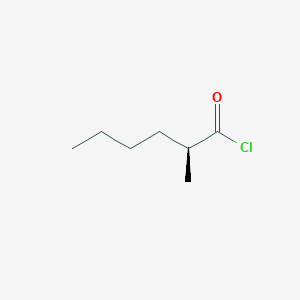
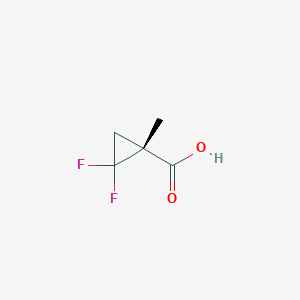
![(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B8253987.png)
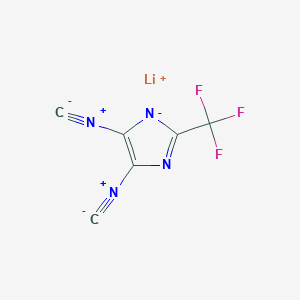
![3-[(R)-2-Oxocyclohexyl]propanenitrile](/img/structure/B8253998.png)
![(1R,3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B8254008.png)
![(3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]piperidine](/img/structure/B8254010.png)
